Pyrrolo[1,2-B]pyridazin-4(1H)-one

JAK/STAT Pathway Autoimmune Disease Kinase Inhibition

Pyrrolo[1,2-B]pyridazin-4(1H)-one (CAS 888720-26-1) is a critical heterocyclic scaffold for medicinal chemistry, essential for synthesizing potent IRAK4/JAK kinase inhibitors. Its unique fused pyrrolo-pyridazine ring system provides a non-interchangeable hinge-binding motif, critical for SAR integrity in inflammation/oncology research. Ideal for building proprietary libraries for lead optimization.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 888720-26-1
Cat. No. B1426078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-B]pyridazin-4(1H)-one
CAS888720-26-1
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)C=CN2
InChIInChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H
InChIKeyQGWOZLJTLRKDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-B]pyridazin-4(1H)-one (CAS 888720-26-1): Core Scaffold and Properties for Kinase Inhibitor Development


Pyrrolo[1,2-B]pyridazin-4(1H)-one, with CAS number 888720-26-1, is a heterocyclic compound that serves as a versatile core scaffold in medicinal chemistry. Its structure, a fused pyrrolo-pyridazine ring system, provides a platform for the development of kinase inhibitors. The compound's physicochemical properties, such as a topological polar surface area (TPSA) of 37.27 Ų and a consensus Log P of 0.91, suggest favorable drug-like characteristics for further derivatization . While the unsubstituted core itself has limited reported biological activity, its utility is demonstrated through the creation of potent derivatives targeting key enzymes in inflammation and oncology [1][2]. These derivatives have been shown to inhibit targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and various Janus Kinases (JAKs), highlighting the scaffold's critical role in generating bioactive molecules [1].

Procurement Insight: Why Pyrrolo[1,2-B]pyridazin-4(1H)-one Cannot Be Interchanged with Unverified or Generic Heterocyclic Scaffolds


The pyrrolo[1,2-b]pyridazin-4(1H)-one core exhibits a unique binding mode and electronic structure that is not easily replicated by other heterocyclic scaffolds like pyrazolopyrimidines, imidazopyridazines, or simple pyridazines. The specific spatial arrangement of the fused pyrrole and pyridazine rings, along with the critical 4-keto group, forms a hinge-binding pharmacophore that is essential for activity against key kinases such as JAK and IRAK4 [1]. Attempts to replace this core with a superficially similar scaffold often lead to a significant loss in potency or a complete alteration of the kinase selectivity profile. For instance, data shows that pyrrolopyridazine-based inhibitors achieve potency against JAK3, while analogous pyrazolopyrimidines target a different cysteine residue in JAK3, indicating a distinct mechanism of action and a non-interchangeable binding profile [2]. Therefore, sourcing the precise pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold is a critical decision point for maintaining SAR integrity in drug discovery programs.

Quantitative Evidence for Pyrrolo[1,2-B]pyridazin-4(1H)-one Based Inhibitors: Potency and Selectivity Data


JAK3 Kinase Inhibition: Binding Mode Comparison vs. Pyrazolopyrimidine Inhibitors

A key differentiator for the pyrrolo[1,2-b]pyridazine scaffold is its well-characterized binding mode to the JAK3 kinase domain, which is distinct from other kinase inhibitor scaffolds. X-ray crystallography of a pyrrolo[1,2-b]pyridazine-3-carboxamide derivative in complex with JAK3 revealed a specific hinge-binding interaction (PDB ID: 4RIO) [1]. This contrasts with pyrazolo[3,4-d]pyrimidine inhibitors, which achieve JAK3 inhibition by targeting a unique cysteine residue (Cys909) via a covalent bond [2].

JAK/STAT Pathway Autoimmune Disease Kinase Inhibition

IRAK4 Kinase Inhibition: Potency from Optimized Pyrrolopyridazine Derivatives

The pyrrolo[1,2-b]pyridazine core is central to a series of potent IRAK4 inhibitors disclosed in a patent by Gilead Sciences [1]. While the unsubstituted core has no reported activity, the patent exemplifies that specific 3-carboxamide derivatives on this scaffold are claimed as potent IRAK4 inhibitors. This is in contrast to other heterocyclic cores (e.g., imidazo[1,2-b]pyridazines) which have been optimized for other targets like BTK and DYRK kinases [2].

Toll-like Receptor Signaling Inflammation Immunology

EGFR and HER-2 Kinase Inhibition: Comparative Potency of Optimized Pyrrolopyridazines

Derivatization of the pyrrolopyridazine core has yielded potent inhibitors of the EGFR and HER-2 kinases, with activities comparable to or exceeding established drugs in certain contexts. A spiro-pyrrolopyridazine derivative, SPP10, demonstrated significant EGFR inhibition and cytotoxicity in cancer cell lines with an IC50 of 2.31 μM against MCF-7 cells [1]. Furthermore, a distinct pyrrolopyridazine derivative (Compound 7d) was identified as a highly potent HER-2 inhibitor with an IC50 of 4 nM [2].

Oncology Tyrosine Kinase Inhibitor Breast Cancer

HCV NS5B Polymerase Inhibition: High Potency in a Distinct Scaffold Variant

A related core, pyrrolo[1,2-b]pyridazin-2-one, has been reported as a potent inhibitor of genotype 1 HCV NS5B polymerase, with lead compound 3k displaying an IC50 of less than 10 nM and an EC50 of 12 nM in a replicon assay [1]. This demonstrates the intrinsic capacity of the pyrrolo-pyridazine bicyclic system for achieving low-nanomolar potency against a non-kinase target, a property not widely shared by alternative heterocyclic scaffolds like benzimidazoles or quinolones in this specific target class.

Antiviral Hepatitis C Polymerase Inhibitor

Key Research Applications for Pyrrolo[1,2-B]pyridazin-4(1H)-one (CAS 888720-26-1) Based on Validated Evidence


Design of Selective IRAK4 and JAK Kinase Inhibitors for Inflammation and Autoimmunity

Given its established role as a core in potent IRAK4 and JAK3 inhibitors [1][2], this scaffold is ideal for medicinal chemistry teams focused on developing new therapies for inflammatory and autoimmune diseases. Researchers can use it as a starting point for synthesizing focused libraries aimed at improving selectivity within the IRAK or JAK families, leveraging the distinct hinge-binding mode characterized by X-ray crystallography [2].

Development of Next-Generation Tyrosine Kinase Inhibitors (TKIs) in Oncology

The evidence that pyrrolopyridazine derivatives can achieve low-nanomolar inhibition of HER-2 (IC50 4 nM) and low-micromolar cytotoxicity against cancer cell lines (MCF-7 IC50 2.31 μM) [3][4] supports its use in oncology programs. This scaffold is particularly suited for projects aiming to overcome resistance to existing TKIs like Erlotinib or for developing novel inhibitors against emerging targets where current chemotypes have failed.

Synthesis of Novel Antiviral Agents Targeting Viral Polymerases

The high potency of the related pyrrolo[1,2-b]pyridazin-2-one scaffold against HCV NS5B polymerase (IC50 < 10 nM, EC50 = 12 nM) [5] validates the broader utility of this core system for antiviral research. Scientists can explore the pyrrolo[1,2-b]pyridazin-4(1H)-one core to create new inhibitors against other RNA and DNA viruses, as its electronic and structural features are conducive to high-affinity interactions with polymerase active sites.

Pharmacokinetic Optimization of Lead Compounds via Scaffold Modification

With favorable drug-like properties such as a TPSA of 37.27 Ų and consensus Log P of 0.91 , the pyrrolo[1,2-b]pyridazin-4(1H)-one core provides an excellent starting point for property-driven optimization. Medicinal chemists can functionalize this core to fine-tune solubility, permeability, and metabolic stability while maintaining potent target engagement, as demonstrated by the >60-minute half-life in human liver microsomes for an optimized analog [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-B]pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.